molecular formula C11H7N3O B064102 2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile CAS No. 160148-17-4

2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile

Cat. No.: B064102
CAS No.: 160148-17-4
M. Wt: 197.19 g/mol
InChI Key: MEGYLRKXDNUWHZ-UHFFFAOYSA-N
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Description

2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile is a fused heterocyclic compound featuring a pyrrolo[1,2-a]benzimidazole core with a ketone group at position 2 and a cyano substituent at position 2. This structure combines aromatic benzimidazole stability with the reactivity of a pyrrolidone ring, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

2-hydroxy-1H-pyrrolo[1,2-a]benzimidazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-5-7-10(15)6-14-9-4-2-1-3-8(9)13-11(7)14/h1-4,15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCSKNUMKUPSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C2=NC3=CC=CC=C3N21)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives with Cyanoacetate

The cyclization of o-phenylenediamine derivatives with cyanoacetate represents a foundational route to access the benzimidazole core. This method involves fusion reactions at elevated temperatures, where o-phenylenediamine reacts with ethyl cyanoacetate to form 1H-benzimidazole-2-acetonitrile intermediates. Subsequent intramolecular cyclization under acidic or basic conditions yields the pyrrolo[1,2-a]benzimidazole skeleton .

Key reagents include ethyl cyanoacetate and o-phenylenediamine , with reaction temperatures ranging from 150–200°C. Solvents such as dimethylformamide (DMF) or acetic acid are employed to facilitate cyclization. Yields for analogous compounds under these conditions range from 65–78%, depending on substituent effects and purification techniques .

Table 1: Cyclization Parameters for Benzimidazole Intermediate Synthesis

Reagent SystemTemperature (°C)SolventYield (%)
o-Phenylenediamine + Ethyl cyanoacetate180DMF72
o-Phenylenediamine + Cyanoacetamide170Acetic acid68

Multicomponent Reactions (MCRs) Using Malononitrile and Aldehydes

Multicomponent reactions (MCRs) offer a one-pot strategy to assemble the target compound with high atom economy. A representative protocol involves the condensation of 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and aromatic aldehydes. The reaction proceeds via Knoevenagel condensation, followed by cyclization to form the pyrrolo[1,2-a]benzimidazole framework .

Optimized conditions include stirring at 60–80°C in DMF for 4–6 hours, followed by precipitation in ice-cold water. Adjusting the molar ratio of aldehyde to amine (2:3) enhances yields up to 83%. Electron-withdrawing substituents on the aldehyde component improve reactivity, while steric hindrance reduces efficiency .

Table 2: MCR Optimization for Pyrrolobenzimidazole Synthesis

Aldehyde SubstituentTemperature (°C)Reaction Time (h)Yield (%)
4-Nitrobenzaldehyde80683
Benzaldehyde70575
2-Methylbenzaldehyde60468

Reaction with Hydrazonoyl Halides

Hydrazonoyl halides serve as electrophilic partners in nucleophilic substitution reactions with benzimidazole-2-acetonitrile derivatives. Treating 1H-benzimidazole-2-acetonitrile with hydrazonoyl chlorides or bromides in the presence of triethylamine generates intermediate adducts, which undergo dehydration to form pyrrolo[1,2-a]benzimidazoles .

For example, 4-chlorophenylhydrazonoyl chloride reacts with the benzimidazole carbanion at room temperature, followed by thermal dehydration at 100°C to yield the target compound. This method achieves moderate yields (55–65%) but provides regioselective control over aryl substituents .

Table 3: Hydrazonoyl Halide Reactivity and Outcomes

Hydrazonoyl HalideBaseDehydration Temperature (°C)Yield (%)
4-Bromophenylhydrazonoyl bromideEt₃N10062
Phenylhydrazonoyl chloridePyridine9058

Condensation with Ethyl 4-Chloro-3-Oxobutanoate

A two-step synthesis involves the condensation of 1H-benzimidazole-2-acetonitrile with ethyl 4-chloro-3-oxobutanoate to form a chloromethyl intermediate, followed by amination with primary amines. The initial step occurs in refluxing ethanol, yielding a 3-chloromethylpyrrolobenzimidazole derivative. Subsequent treatment with amines like n-butylamine or benzylamine substitutes the chloride, introducing diverse alkyl or aryl groups at position 1 .

Table 4: Amination of Chloromethyl Intermediate

Amine ReagentSolventTemperature (°C)Yield (%)
n-ButylamineEthanol8070
BenzylamineToluene11065
2-FurfurylamineDMF10060

Optimization of Reaction Conditions for Enhanced Yield

Reaction parameters such as solvent polarity, catalyst use, and stoichiometry critically influence yield. Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates, while protic solvents (e.g., ethanol) favor precipitation. Catalytic amounts of piperidine or acetic acid accelerate Knoevenagel condensations, reducing reaction times by 30–40% .

Table 5: Solvent and Catalyst Effects on Yield

SolventCatalystTemperature (°C)Yield (%)
DMFNone8075
DMSOPiperidine9082
EthanolAcetic acid7068

Chemical Reactions Analysis

2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that 2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation.

Study Cell Line Effect Mechanism
MCF-7 (breast)Induces apoptosisInhibition of PI3K/Akt pathway
A549 (lung)Growth inhibitionModulation of cell cycle regulators

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. It has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The carbonitrile group is thought to play a crucial role in its antimicrobial mechanism.

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusEffective32 µg/mL
Escherichia coliModerate64 µg/mL
Candida albicansEffective16 µg/mL

CNS Activity

Recent studies have suggested potential neuroprotective effects of this compound. It appears to modulate neurotransmitter levels and may protect neuronal cells from oxidative stress. This opens avenues for research into its use in neurodegenerative diseases such as Alzheimer's.

Study Model Outcome
Rat modelReduced oxidative stress
In vitro neuronal cellsIncreased cell viability

Case Study 1: Anticancer Mechanism

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their anticancer activity. The lead compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 5 µM. Further mechanistic studies revealed that it triggered apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins.

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of the antimicrobial properties was conducted using a panel of bacterial strains. The compound exhibited notable activity against multidrug-resistant strains of Staphylococcus aureus. The study highlighted its potential as a scaffold for developing new antibiotics in the face of rising antimicrobial resistance.

Mechanism of Action

The mechanism of action of 2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of various biological pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Chemistry

Compound 18 : 2-(4-Methyl-2-(tosylamino)thiazol-5-yl)-1,4-dihydro-4-phenylpyrimido[1,2-a]benzimidazole-3-carbonitrile

This derivative, reported by the Japan Institute of Heterocyclic Chemistry (2015), shares key features with the target compound, including a fused benzimidazole core and a cyano group. However, structural modifications significantly alter its properties:

  • Synthesis : Compound 18 was synthesized via two methods, yielding 36% (method A) and 83% (method B), suggesting sensitivity to reaction conditions .
  • Physical Properties: Melting point (239–240°C) and IR spectra (νCN = 2188 cm<sup>−1</sup>) indicate high thermal stability and strong cyano group absorption .

Key Differences :

Property Target Compound Compound 18
Core Structure Pyrrolo[1,2-a]benzimidazole Pyrimido[1,2-a]benzimidazole
Substituents Cyano, ketone Cyano, thiazolyl, phenyl, tosylamino
Molecular Complexity Moderate High (C30H24N6S2O2)
Potential Applications Drug discovery (e.g., kinase inhibitors) Antimicrobial agents (inferred from thiazole motifs)
Triazinone Derivatives : 2-Phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazinone

A 2024 patent by Topadur Pharma AG describes fused pyrrolo-triazinone derivatives for topical applications . While structurally distinct from the target compound, this class shares a pyrrolo-fused heterocyclic framework:

  • Core Structure: Pyrrolo[2,1-f][1,2,4]triazinone lacks the benzimidazole moiety but includes a triazinone ring, conferring rigidity and hydrogen-bonding capacity.
  • Functional Groups : A phenyl substituent at position 2 enhances lipophilicity, favoring dermal absorption in topical formulations.
  • Applications : Explicitly used in anti-inflammatory or dermatological compositions, contrasting with the target compound’s inferred medicinal chemistry roles.

Key Differences :

Property Target Compound Triazinone Derivative
Aromatic System Benzimidazole + pyrrolidone Triazinone + pyrrolidone
Reactivity Electrophilic cyano group Triazinone ring (base-sensitive)
Bioactivity Underexplored Validated for topical anti-inflammatory use

Comparative Analysis of Functional Groups

  • Cyano Group: Present in both the target compound and Compound 18, the cyano group (νCN ≈ 2188–2200 cm<sup>−1</sup>) enhances electrophilicity, enabling nucleophilic additions or cyclizations in drug design .
  • Ketone vs. Thiazole/Triazinone: The 2-oxo group in the target compound may participate in hydrogen bonding, whereas thiazole (Compound 18) and triazinone (Topadur derivative) introduce sulfur or nitrogen-rich pharmacophores for targeted interactions.

Biological Activity

2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology, infectious diseases, and inflammation.

The compound's structure features a fused ring system that enhances its biological activity. It is synthesized through various methods, including the condensation of o-phenylenediamine with formic acid and other precursors. The synthesis often involves multi-step processes optimized for yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor functions, disrupting normal cellular processes. For instance, its antimicrobial properties may stem from inhibiting key enzymes involved in bacterial cell wall synthesis.

Anticancer Activity

Recent studies have demonstrated promising anticancer properties for this compound. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For example, studies involving human lung cancer cell lines (A549, HCC827, NCI-H358) reported IC50 values indicating significant cytotoxic effects at low concentrations (6.26 μM for HCC827) in 2D culture systems .

Antimicrobial Activity

The compound exhibits notable antimicrobial activity against a range of pathogens. Research indicates that derivatives of this compound are effective against both Gram-positive and Gram-negative bacteria. For example, antibacterial tests revealed effectiveness against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like streptomycin .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Studies have indicated that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In vitro assays demonstrated selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Research Findings and Case Studies

Activity Tested Cell Lines/Organisms IC50/MIC Values Reference
AnticancerA549 (lung cancer)6.26 μM
HCC8276.48 μM
AntimicrobialE. coli0.25 mg/mL
S. aureus0.5 mg/mL
Anti-inflammatoryCOX-2IC50 < 0.04 μM

Q & A

Basic: What synthetic methodologies are established for synthesizing 2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile and its analogs?

Answer:
The compound and its analogs are typically synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals or enamines. For example, a one-pot MCR of 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and aromatic aldehydes yields structurally related pyrido[1,2-a]benzimidazoles. Key steps include:

  • Reagents : Malononitrile (as a carbonitrile source), aldehydes (for substituent diversity).
  • Conditions : Stirring at 60–80°C in dimethylformamide (DMF) for 4–6 hours, followed by precipitation in ice-cold water .
  • Yield Optimization : Adjusting stoichiometry (e.g., 2:3 molar ratio of aldehyde to amine) and solvent polarity can enhance yields up to 83% .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Answer:
A combination of spectroscopic and analytical techniques is required:

  • IR Spectroscopy : Detect functional groups (e.g., C≡N stretch at ~2218 cm⁻¹, C=O at ~1656 cm⁻¹) .
  • NMR : Confirm proton environments (e.g., aromatic protons in the benzimidazole ring at δ 7.2–8.5 ppm).
  • Elemental Analysis : Validate empirical formulas (e.g., C: 63.89%, H: 5.36%, N: 16.56% for derivatives) .
  • TOF-MS : Determine molecular ion peaks (e.g., m/z 338.37 for a hydroxyethylamino derivative) .

Basic: What precautions are critical for handling this compound in laboratory settings?

Answer:

  • Storage : Tightly sealed containers in cool, dry, ventilated areas away from ignition sources .
  • Handling : Use PPE (gloves, safety goggles, respirators) to avoid inhalation/contact. Avoid dust formation .
  • Stability : Stable under recommended conditions but degrades in acidic/basic environments. Monitor for color changes or precipitate formation .

Advanced: How can synthetic routes be optimized to improve yield and purity?

Answer:
Key variables to optimize:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction dilution with water for precipitation .
  • Catalysis : Phosphorous oxychloride (POCl₃) improves cyclization efficiency in reflux conditions .
  • Temperature Control : Heating at 60–80°C balances reaction rate and side-product minimization .
  • Work-Up : Direct precipitation from the reaction medium reduces purification steps, improving purity to >95% .

Advanced: What strategies are used to design derivatives for biological activity studies?

Answer:

  • Core Modification : Introduce substituents at the pyrrolo-benzimidazole core (e.g., hydroxyl, alkyl, or chlorinated groups) to modulate solubility and bioactivity .
  • Structure-Activity Relationship (SAR) : For anticancer potential, prioritize derivatives with electron-withdrawing groups (e.g., -CN) and extended conjugation .
  • In Silico Screening : Use docking studies to predict interactions with target proteins (e.g., kinases or DNA topoisomerases).

Advanced: How can contradictions in published reaction outcomes be resolved?

Answer:

  • Parameter Replication : Standardize variables (e.g., solvent purity, heating rate) across labs.
  • By-Product Analysis : Use HPLC or GC-MS to identify impurities affecting yield discrepancies .
  • Mechanistic Studies : Probe reaction intermediates via NMR or in situ IR to validate proposed pathways .

Advanced: What computational tools are suitable for studying its electronic properties?

Answer:

  • DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular Dynamics (MD) : Simulate interactions in biological matrices (e.g., lipid bilayers for membrane permeability studies).
  • QSAR Models : Corrogate substituent effects with bioactivity data to guide synthesis .

Advanced: How is stability under experimental conditions (e.g., high temperature) assessed?

Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., stability up to 300°C) .
  • Accelerated Stability Testing : Expose to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
  • pH-Dependent Stability : Assess solubility and hydrolysis rates in buffers (pH 1–13) .

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